METHYL 6-FLUORO-4-[(3-FLUOROPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE
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Overview
Description
Methyl 6-fluoro-4-[(3-fluorophenyl)methoxy]quinoline-2-carboxylate is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with fluorine atoms and a methoxy group, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-fluoro-4-[(3-fluorophenyl)methoxy]quinoline-2-carboxylate typically involves multiple steps, including the formation of the quinoline core, introduction of fluorine atoms, and attachment of the methoxy group. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for carbon-carbon bond formation. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-fluoro-4-[(3-fluorophenyl)methoxy]quinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The fluorine atoms and methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction can produce more saturated compounds.
Scientific Research Applications
Methyl 6-fluoro-4-[(3-fluorophenyl)methoxy]quinoline-2-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It can be used in the study of biological processes and as a probe to investigate enzyme activities and receptor interactions.
Medicine: Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may be explored for potential therapeutic applications.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of methyl 6-fluoro-4-[(3-fluorophenyl)methoxy]quinoline-2-carboxylate involves its interaction with specific molecular targets. The fluorine atoms and methoxy group can enhance the compound’s binding affinity to enzymes and receptors. The quinoline core can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the compound may inhibit key enzymes involved in metabolic pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-fluoroquinoline-2-carboxylate: Lacks the methoxy group and has different biological activities.
4-[(3-Fluorophenyl)methoxy]quinoline-2-carboxylate: Lacks the fluorine atom at the 6-position, affecting its chemical reactivity and biological properties.
Methyl 4-[(3-fluorophenyl)methoxy]quinoline-2-carboxylate: Similar structure but with different substitution patterns, leading to variations in activity.
Uniqueness
Methyl 6-fluoro-4-[(3-fluorophenyl)methoxy]quinoline-2-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity, biological activity, and potential applications. The presence of multiple fluorine atoms and a methoxy group can enhance its stability, lipophilicity, and binding affinity to molecular targets.
Properties
IUPAC Name |
methyl 6-fluoro-4-[(3-fluorophenyl)methoxy]quinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2NO3/c1-23-18(22)16-9-17(14-8-13(20)5-6-15(14)21-16)24-10-11-3-2-4-12(19)7-11/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSJLXZNJMYTMPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C(C=C2)F)C(=C1)OCC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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